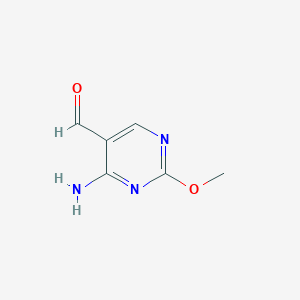

4-Amino-2-methoxypyrimidine-5-carbaldehyde

Description

Historical Context and Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

The history of pyrimidine chemistry is deeply intertwined with the foundations of organic and biological chemistry. The pyrimidine ring system is a fundamental component of nucleic acids, with the bases cytosine, thymine, and uracil (B121893) being key to the structure and function of DNA and RNA. growingscience.comresearchgate.net This biological significance has driven extensive research into the synthesis and properties of pyrimidine derivatives for over a century. growingscience.comresearchgate.net

Beyond their role in genetics, pyrimidine scaffolds are found in a multitude of natural products and synthetic compounds with diverse biological activities. nih.gov This has established the pyrimidine nucleus as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a variety of bioactive compounds. nih.gov The exploration of pyrimidine chemistry has led to the development of numerous drugs, including anticancer agents, antivirals, and antibiotics.

Overview of Formylated Pyrimidines as Key Synthetic Intermediates in Academic Research

Formylated pyrimidines, such as 4-Amino-2-methoxypyrimidine-5-carbaldehyde, serve as crucial intermediates in the synthesis of a variety of complex heterocyclic systems. The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including condensations, oxidations, reductions, and the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netijpcbs.comresearchgate.net

The Vilsmeier-Haack reaction is a prominent method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrimidine derivatives. ijpcbs.commdpi.comwikipedia.org This reaction typically employs a mixture of phosphorus oxychloride (POCl3) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, which then attacks the electron-rich ring. mdpi.comwikipedia.org The presence of electron-donating groups on the pyrimidine ring, such as amino and methoxy (B1213986) groups, facilitates this electrophilic substitution, making the Vilsmeier-Haack reaction a key strategy for the synthesis of formylated pyrimidines. mdpi.com

The resulting pyrimidine-5-carbaldehydes are valuable precursors for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines, many of which exhibit interesting pharmacological properties. researchgate.netijpcbs.com

Chemical Profile of this compound

While extensive research on a wide range of pyrimidine derivatives has been conducted, detailed studies focusing specifically on this compound are not as prevalent in the public domain. However, its chemical properties and reactivity can be inferred from the behavior of closely related compounds and the fundamental principles of pyrimidine chemistry.

| Property | Data |

| Molecular Formula | C6H7N3O2 |

| Molecular Weight | 153.14 g/mol |

| CAS Number | 26664-09-5 |

| Canonical SMILES | COC1=NC(=C(C=N1)C=O)N |

This data is compiled from publicly available chemical databases.

Synthesis and Reactivity

The synthesis of this compound would likely proceed via the Vilsmeier-Haack formylation of a suitable 4-amino-2-methoxypyrimidine (B1207896) precursor. The electron-donating nature of both the amino and methoxy groups would activate the C5 position of the pyrimidine ring towards electrophilic substitution by the Vilsmeier reagent.

The reactivity of this compound is dictated by its functional groups: the aldehyde, the amino group, and the methoxy group on the pyrimidine ring.

Aldehyde Group: This group is susceptible to nucleophilic attack and can participate in a variety of condensation reactions to form Schiff bases, oximes, hydrazones, and other derivatives. It can also be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. nih.gov

Amino Group: The amino group can act as a nucleophile and can be acylated, alkylated, or diazotized. It also influences the electron density of the pyrimidine ring.

Pyrimidine Ring: The pyrimidine ring itself can undergo further substitution reactions, although the existing substituents will direct the position of any new groups.

Applications in Academic Research

As a substituted pyrimidine-5-carbaldehyde, this compound is a valuable building block for the synthesis of more complex heterocyclic compounds in academic research. Its utility lies in its potential to be a precursor for various fused pyrimidine systems. For instance, condensation reactions involving the aldehyde and amino groups could be employed to construct additional rings onto the pyrimidine scaffold, leading to novel molecular frameworks with potential biological activities.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-2-methoxypyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFAVLVDZBFXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571926 | |

| Record name | 4-Amino-2-methoxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26664-09-5 | |

| Record name | 4-Amino-2-methoxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 4 Amino 2 Methoxypyrimidine 5 Carbaldehyde

Electronic Distribution and Nucleophilicity of the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently an electron-deficient (π-deficient) heteroaromatic system due to the presence of two electronegative nitrogen atoms. However, the substituents at the C2, C4, and C5 positions significantly modulate its electronic landscape and reactivity.

The reactivity of the pyrimidine ring in 4-Amino-2-methoxypyrimidine-5-carbaldehyde is heavily influenced by the electronic effects of the amino and methoxy (B1213986) groups. Both groups are powerful electron-donating groups that activate the ring system.

Inductive Effect (-I): Both the amino (-NH₂) and methoxy (-OCH₃) groups are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. This effect, however, is relatively weak compared to their resonance effects. researchgate.net

Resonance Effect (+R or +M): The primary influence of these substituents is their strong electron-donating resonance effect. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the methoxy group can be delocalized into the pyrimidine ring. This delocalization increases the electron density at the ortho and para positions relative to the substituent.

| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Ring |

|---|---|---|---|---|

| 4-Amino (-NH₂) | C4 | -I (Weakly withdrawing) | +R (Strongly donating) | Strongly Activating |

| 2-Methoxy (-OCH₃) | C2 | -I (Weakly withdrawing) | +R (Strongly donating) | Strongly Activating |

| 5-Carbaldehyde (-CHO) | C5 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating |

Derivatives of aminopyrimidines can exist in different tautomeric forms, primarily through amino-imino tautomerism. For 4-aminopyrimidine (B60600) derivatives, there is a potential equilibrium between the aromatic amino form and a non-aromatic imino form.

In the vast majority of cases, including in the solid state and in solution, the amino tautomer is overwhelmingly favored due to the stability conferred by maintaining the aromaticity of the pyrimidine ring. nih.gov While the imino form is less stable, its transient formation can be relevant in certain reaction mechanisms or under specific conditions, such as in acidic media where protonation can occur. researchgate.net Studies on similar 2-amino-pyrimidin-4-one systems have shown that different tautomers can be stabilized depending on the crystallization conditions. nih.gov

Reactivity of the 5-Carbaldehyde Moiety

The carbaldehyde group at the C5 position is a key center of reactivity. Its carbonyl carbon is electrophilic and readily participates in a variety of nucleophilic addition and condensation reactions.

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon an excellent electrophile for nucleophilic attack. This allows for a wide range of transformations. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Common nucleophilic addition reactions include:

Formation of Alcohols: Reaction with Grignard reagents (R-MgBr) or organolithium compounds (R-Li) followed by an aqueous workup yields secondary alcohols.

Formation of Cyanohydrins: Addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) leads to the formation of a cyanohydrin.

Formation of Imines: Reaction with primary amines results in the formation of imines (Schiff bases).

| Nucleophile | Reagent Example | Intermediate Product | Final Product |

|---|---|---|---|

| Carbon Nucleophile | CH₃MgBr (Grignard) | Alkoxide | Secondary Alcohol |

| Nitrogen Nucleophile | R-NH₂ (Primary Amine) | Hemiaminal | Imine (Schiff Base) |

| Cyanide Ion | KCN / H⁺ | Alkoxide | Cyanohydrin |

The aldehyde functionality of this compound, which lacks α-hydrogens, is an ideal substrate for condensation reactions. A notable example is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone or another enolizable carbonyl compound in the presence of a base. wikipedia.org

This reaction type has been demonstrated on structurally similar pyrimidine aldehydes, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), to produce pyrimidine-based chalcone (B49325) analogues. mdpi.comresearchgate.net The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the pyrimidine-5-carbaldehyde. Subsequent dehydration yields a stable α,β-unsaturated ketone. These reactions are valuable for synthesizing larger, conjugated systems which are precursors to various heterocyclic compounds. mdpi.comresearchgate.net

Substitution and Functional Group Interconversion Reactions on the Pyrimidine Core

While the aldehyde group is a primary site of reaction, the substituents on the pyrimidine core can also undergo transformation.

Direct nucleophilic aromatic substitution (SNAr) on the pyrimidine ring of this compound is challenging because there are no good leaving groups attached to the ring (H⁻, NH₂⁻, and CH₃O⁻ are all poor leaving groups). However, the principles of SNAr are highly relevant to the chemistry of related pyrimidines. For instance, in analogous compounds where a halogen is present at the C2, C4, or C6 position, SNAr reactions proceed readily. mdpi.comresearchgate.net In such cases, the electron-donating amino and methoxy groups would influence the regioselectivity of the substitution. mdpi.com

Functional group interconversions offer pathways to modify the existing substituents:

Methoxy Group: The 2-methoxy group can be cleaved under strong acidic conditions (e.g., using HBr or HI) to yield the corresponding 2-hydroxypyrimidine (B189755) (which exists predominantly as the pyrimidin-2-one tautomer).

Amino Group: The 4-amino group can be more difficult to modify without affecting the rest of the molecule. While diazotization followed by substitution (Sandmeyer-type reactions) is a common strategy for aromatic amines, it is often less efficient with electron-rich heterocyclic amines.

These transformations allow for the synthesis of a diverse library of pyrimidine derivatives from a common starting material. researchgate.net

Further Amination and Alkylation Reactions

The aldehyde and amino functionalities of this compound are primary sites for further functionalization through amination and alkylation reactions.

Reductive Amination: The carbaldehyde group can readily undergo reductive amination with primary or secondary amines to form the corresponding secondary or tertiary aminomethylpyrimidines. This reaction typically proceeds via the initial formation of an iminium ion intermediate upon reaction of the aldehyde with the amine under mildly acidic conditions, which is then reduced in situ by a suitable reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. mdpi.comredalyc.org While direct studies on this compound are not extensively documented, the general mechanism is a well-established method for C-N bond formation. organic-chemistry.org

N-Alkylation: The 4-amino group can be a target for alkylation. However, direct alkylation of aminopyrimidines can sometimes lead to mixtures of products, including N-alkylation and potential ring alkylation, depending on the reaction conditions and the nature of the alkylating agent. europeanscience.org In systems with multiple nucleophilic sites, such as this compound, achieving regioselective alkylation can be challenging and may require protecting group strategies. For instance, in related 4-aminopyrimidine systems, masking the amino group allows for other transformations to be carried out selectively. nih.gov

| Reaction Type | Reactants | Reagents/Conditions | Product Type |

| Reductive Amination | Aldehyde, Primary/Secondary Amine | Reducing Agent (e.g., NaBH4, NaBH(OAc)3), Mildly Acidic pH | Secondary/Tertiary Aminomethylpyrimidine |

| N-Alkylation | Amino Group, Alkyl Halide | Base | N-Alkylaminopyrimidine |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for Aryl-Heteroaryl Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds between aryl and heteroaryl systems. mdpi.comrsc.org For this compound to participate in such a reaction, it would typically first need to be converted to a halogenated derivative (e.g., a chloro- or bromo-pyrimidine) to serve as the electrophilic partner.

While there is a lack of specific literature detailing the Suzuki-Miyaura coupling of a halogenated precursor of this compound, the reactivity of similarly substituted pyrimidines provides valuable insight. For instance, the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids has been shown to proceed efficiently, often with regioselectivity favoring substitution at the C4 position. mdpi.com The electronic nature of the substituents on the pyrimidine ring plays a crucial role in modulating the reactivity of the C-X bond towards oxidative addition to the palladium catalyst. The electron-donating amino and methoxy groups in the target molecule's scaffold would be expected to influence the reactivity of a potential halogen substituent.

A hypothetical reaction scheme for a Suzuki-Miyaura coupling of a chlorinated analog is presented below:

| Reactant 1 (Halogenated Pyrimidine) | Reactant 2 (Boronic Acid/Ester) | Catalyst/Ligand | Base | Solvent | Product |

| 4-Amino-6-chloro-2-methoxypyrimidine-5-carbaldehyde | Arylboronic Acid | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 4-Amino-6-aryl-2-methoxypyrimidine-5-carbaldehyde |

Intramolecular Cyclization and Annulation Reaction Pathways

The ortho-disposed amino and carbaldehyde groups on the pyrimidine ring of this compound make it an ideal precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization and annulation reactions.

One of the most prominent examples of this reactivity is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde with a ketone or aldehyde containing an α-methylene group to form a quinoline (B57606) ring system. dntb.gov.uayu.edu.jo In the context of this compound, this reaction leads to the formation of pyrido[2,3-d]pyrimidines, which are of significant interest due to their diverse biological activities. osi.lv

The reaction is typically catalyzed by an acid or a base. The mechanism involves an initial aldol-type condensation between the enolate of the ketone and the pyrimidine carbaldehyde, followed by cyclization and dehydration to afford the fused aromatic system. Studies on related 4-aminopyrimidine-5-carbaldehydes have demonstrated that this reaction can be carried out under various conditions, including solvent-free fusion with a Lewis acid catalyst like BF3-Et2O, leading to the rapid formation of 7-arylpyrido[2,3-d]pyrimidines in good yields. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Fused Ring System |

| This compound | Acetophenone | BF3-Et2O, Solvent-free | 7-Aryl-2-methoxypyrido[2,3-d]pyrimidine |

| This compound | Cyclohexanone | Acid or Base Catalyst | Tetrahydroacridinopyrimidine derivative |

This inherent reactivity underscores the utility of this compound as a versatile synthon for the construction of complex heterocyclic architectures. The strategic application of these reaction pathways allows for the generation of diverse molecular scaffolds for further investigation in various fields of chemical science.

Advanced Functionalization Strategies and Derivatization of 4 Amino 2 Methoxypyrimidine 5 Carbaldehyde

Late-Stage Functionalization (LSF) of Pyrimidine (B1678525) Chemotypes

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late point in the synthetic sequence, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. For pyrimidine chemotypes like 4-Amino-2-methoxypyrimidine-5-carbaldehyde, LSF can be employed to introduce a wide array of substituents, thereby fine-tuning the molecule's physicochemical and biological properties.

Electrochemical Functionalization Methodologies

Electrochemical methods offer a green and efficient alternative to traditional chemical transformations for the functionalization of heterocyclic compounds. nih.gov In the context of pyrimidines, electrochemical approaches can facilitate C-H functionalization, obviating the need for pre-functionalized starting materials. For instance, electrochemical protocols have been developed for the cross-dehydrogenative coupling of N-containing heterocycles with various partners. nih.gov

While specific electrochemical functionalization of this compound is not extensively documented, analogous systems suggest potential applications. For example, anodic oxidation can generate reactive intermediates from suitable coupling partners, which can then undergo addition to the electron-rich pyrimidine ring. nih.gov The regioselectivity of such reactions would be influenced by the electronic nature of the existing substituents. The amino and methoxy (B1213986) groups are electron-donating, which would direct electrophilic attack to specific positions on the pyrimidine ring.

A plausible electrochemical C-H aminomethylation could involve the anodic oxidation of a suitable amine to generate an iminium cation, which would then act as an electrophile for the pyrimidine ring. nih.gov This approach would provide a direct method for introducing aminomethyl groups, which are valuable pharmacophores.

Table 1: Potential Electrochemical Functionalization Reactions

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| C-H Aminomethylation | N,N-dimethylaniline, supporting electrolyte | 4-Amino-6-((dimethylamino)phenyl)methyl)-2-methoxypyrimidine-5-carbaldehyde |

Multicomponent Reaction (MCR) Approaches to Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Aminopyrimidines are excellent substrates for MCRs due to the nucleophilicity of the amino group and the potential for the pyrimidine ring to participate in various transformations. mdpi.com

While specific MCRs involving this compound are not widely reported, its structural features suggest its utility in several classic MCRs. The aldehyde functionality can readily participate in reactions like the Ugi or Passerini reactions, while the amino group can act as the amine component in various MCRs. nih.gov For instance, a one-pot synthesis of pyrido[2,3-d]pyrimidines has been achieved through a cascade imination/Buchwald–Hartwig cross-coupling/cycloaddition reaction of 6-aminouracils and β-bromovinyl/aryl aldehydes. rsc.org This suggests that this compound could potentially undergo similar cascade reactions.

The Biginelli and Hantzsch reactions are other prominent MCRs where a pyrimidine aldehyde could serve as a key building block, leading to the formation of dihydropyrimidinones and dihydropyridines, respectively. mdpi.com These scaffolds are of significant interest in medicinal chemistry.

Derivatization of the Carbaldehyde Functional Group

The carbaldehyde group at the C5 position is a key site for derivatization, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Formation of Oximes and Imines for Analog Development

The reaction of the aldehyde with primary amines or hydroxylamine (B1172632) provides a straightforward route to imines and oximes, respectively. masterorganicchemistry.com These derivatives are valuable for analog development as they introduce new hydrogen bonding capabilities and steric bulk, which can significantly impact biological activity.

The formation of imines, or Schiff bases, typically proceeds via the condensation of the aldehyde with a primary amine, often under mild acidic or basic conditions to facilitate dehydration. masterorganicchemistry.com A wide variety of primary amines can be utilized, leading to a diverse library of imine derivatives.

Oxime formation is readily achieved by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base. This transformation is generally high-yielding and provides a versatile handle for further functionalization or for direct use in biological screening.

Aldehyde Chain Elongation and Carbonyl Group Transformations

The carbon chain of the aldehyde can be extended through various classic organic reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. organic-chemistry.orgwikipedia.org These reactions convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of a wide range of substituents.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide, which is typically generated in situ from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.com This reaction is a powerful tool for alkene synthesis and offers good control over the geometry of the resulting double bond depending on the nature of the ylide. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. The HWE reaction often provides excellent E-selectivity for the resulting alkene and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. wikipedia.orgorganic-chemistry.org

Beyond olefination, the carbonyl group can undergo other important transformations:

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 4-amino-5-(hydroxymethyl)-2-methoxypyrimidine, using a variety of reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This introduces a hydroxyl group that can serve as a handle for further derivatization, such as etherification or esterification.

Oxidation: The aldehyde can be oxidized to a carboxylic acid, 4-amino-2-methoxypyrimidine-5-carboxylic acid, using oxidizing agents like potassium permanganate (B83412) or Jones reagent. nih.govnih.gov The resulting carboxylic acid is a versatile functional group that can be converted into amides, esters, and other derivatives.

Table 2: Representative Carbonyl Group Transformations

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Imine Formation | Primary Amine (R-NH2) | Imine (C=N-R) |

| Oxime Formation | Hydroxylamine (NH2OH) | Oxime (C=N-OH) |

| Wittig Reaction | Phosphorus Ylide (Ph3P=CHR) | Alkene (C=CHR) |

| HWE Reaction | Phosphonate Carbanion | (E)-Alkene |

| Reduction | Sodium Borohydride (NaBH4) | Primary Alcohol (-CH2OH) |

Introduction of Diverse Substituents onto the Pyrimidine Scaffold

The introduction of diverse substituents directly onto the pyrimidine ring is crucial for exploring the chemical space around this scaffold. This can be achieved through various cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination , are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. nih.govnih.gov These reactions typically require a halide or triflate on the pyrimidine ring as a coupling partner. While this compound does not possess such a leaving group, synthetic precursors with a halogen at the C6 position could be utilized. For instance, a 6-chloro-4-aminopyrimidine derivative could undergo Suzuki coupling with a variety of boronic acids to introduce aryl or heteroaryl substituents at the C6 position. mdpi.com Similarly, Buchwald-Hartwig amination could be employed to introduce a wide range of primary and secondary amines at this position. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is another important strategy for functionalizing electron-deficient heterocyclic rings like pyrimidine. The methoxy group at the C2 position can potentially act as a leaving group under certain conditions, allowing for its displacement by strong nucleophiles. However, the electron-donating amino group at C4 may deactivate the ring towards nucleophilic attack. Alternatively, a precursor with a better leaving group, such as a chlorine atom, at the C2 or C6 position would be more susceptible to SNAr. mdpi.com The regioselectivity of SNAr on substituted pyrimidines is influenced by the electronic effects of the substituents and the position of the leaving group.

Table 3: Methods for Introducing Substituents on the Pyrimidine Ring

| Reaction Type | Key Reagents | Position of Substitution | Introduced Substituent |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst | C6 (with 6-halo precursor) | Aryl/heteroaryl |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst | C6 (with 6-halo precursor) | Amino group |

Halogenation and Fluorination Strategies

The introduction of halogen atoms, particularly fluorine, onto the pyrimidine ring can significantly alter the physicochemical and biological properties of the resulting molecule. Fluorine's high electronegativity and small size can impact molecular conformation, metabolic stability, and binding interactions.

While direct halogenation of this compound is not extensively documented, the synthesis of analogous fluorinated pyrimidines provides insight into potential synthetic routes. A common strategy involves the cyclocondensation of a fluorinated building block. For instance, the synthesis of 4-amino-5-fluoropyrimidines has been achieved under mild conditions by reacting amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate. nih.gov This approach allows for the incorporation of fluorine at the 5-position of the pyrimidine ring from the outset.

Another approach involves utilizing a pre-fluorinated starting material, such as 4-Amino-5-fluoro-2-methoxypyrimidine. nih.gov This compound can then undergo further modifications, such as the introduction of a carbaldehyde group at the 5-position, although this would require a different synthetic strategy than direct formylation if the 5-position is already occupied by fluorine.

The table below summarizes key reactants and conditions for the synthesis of related fluorinated pyrimidines.

| Precursor | Reagent | Conditions | Product | Reference |

| Amidine hydrochlorides | Potassium 2-cyano-2-fluoroethenolate | Mild conditions | 4-Amino-5-fluoropyrimidines | nih.gov |

This table illustrates a general method for synthesizing 5-fluoropyrimidines, a strategy that could be adapted for derivatives of the target compound.

Incorporation of Thioether and Other Sulfur-Containing Moieties

The incorporation of sulfur-containing functional groups, such as thioethers, is a valuable strategy in medicinal chemistry. nih.gov Sulfur's ability to form hydrogen bonds and its different atomic radius and lipophilicity compared to oxygen can lead to enhanced biological activity and selectivity.

A direct analogue of the target compound, 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, is commercially available, indicating that synthetic routes to introduce a thioether at the 2-position of the pyrimidine ring are established. This is typically achieved by using a starting material containing a 2-thiomethyl group, which is then carried through the synthetic sequence to the final carbaldehyde.

Furthermore, the synthesis of more complex sulfur-containing heterocyclic systems fused to the pyrimidine ring has been reported. For example, 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized from 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. mdpi.com This highlights the versatility of the aminopyrimidine scaffold in constructing diverse sulfur-containing molecules.

The following table outlines a key intermediate for the synthesis of a sulfur-containing analogue.

| Compound | CAS Number | Molecular Formula | Key Feature | Reference |

| 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0 | C6H7N3OS | Thioether at C2-position |

This table provides details for a commercially available thioether derivative of the core molecule.

Regioselective Functionalization Studies and Control

Regioselective functionalization is crucial for the synthesis of specific isomers and for avoiding the formation of product mixtures. In the context of substituted pyrimidines, the existing substituents direct the position of further modifications. For pyrimidine-5-carbaldehydes with leaving groups at the 2-, 4-, and 6-positions, such as 2,4,6-trichloropyrimidine-5-carbaldehyde, regioselective substitution can be achieved by carefully controlling reaction conditions.

Studies on the nucleophilic aromatic substitution (SNAr) of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have demonstrated that the chlorine atoms at the 4- and 6-positions are susceptible to displacement by nucleophiles. mdpi.comresearchgate.net The presence of the amino group at the 2-position and the carbaldehyde at the 5-position influences the reactivity of these positions. It has been shown that by using different solvents, bases, and temperatures, a degree of regioselective amination can be achieved. mdpi.com For instance, in the presence of a strong base like NaOH in an alcohol solvent, both amination and solvolysis can occur. mdpi.comresearchgate.net

The principles of regioselective functionalization observed in these closely related systems can be applied to this compound. The methoxy group at the 2-position and the amino group at the 4-position are generally less reactive as leaving groups compared to halogens. However, further electrophilic or nucleophilic attack on the ring will be directed by the combined electronic effects of the amino, methoxy, and carbaldehyde substituents.

The table below presents findings from regioselective studies on a related pyrimidine.

| Starting Material | Reaction Type | Key Finding | Reference |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | SNAr with amines | The use of specific bases and solvents can influence the regioselectivity of amination at the C4 and C6 positions. | mdpi.comresearchgate.net |

| 2,4,6-Trichloropyrimidine-5-carbaldehyde | SNAr with N-nucleophiles | Phase transfer catalysts can be employed to achieve regioselective C-N bond formation. |

This table summarizes key findings in the regioselective functionalization of similar pyrimidine-5-carbaldehydes.

Role of 4 Amino 2 Methoxypyrimidine 5 Carbaldehyde As a Versatile Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Fused Pyrimidine (B1678525) Systems

The unique arrangement of reactive sites in 4-amino-2-methoxypyrimidine-5-carbaldehyde, specifically the ortho-relationship between the amino and carbaldehyde groups, makes it an ideal precursor for the construction of various fused pyrimidine heterocycles. These annulated systems are of great interest due to their prevalence in biologically active compounds.

Pyrido[2,3-d]pyrimidine (B1209978) Synthesis via Friedländer Type Reactions

A significant application of 4-aminopyrimidine-5-carbaldehydes is in the synthesis of pyrido[2,3-d]pyrimidines, also known as 5-deazapteridines, which are recognized for their wide range of biological and pharmaceutical applications, including bronchodilator, vasodilator, and anti-tumor activities. jocpr.com The synthesis is often achieved through a Friedländer-type condensation reaction. This reaction involves the cyclocondensation of an ortho-amino aromatic aldehyde with a compound containing an activated methylene (B1212753) group, such as a ketone.

In a typical reaction, 4-aminopyrimidine-5-carbaldehyde (B100492) derivatives are reacted with acetophenones in the presence of a catalyst, such as boron trifluoride etherate (BF3-Et2O), often under solvent-free conditions. jocpr.com This method provides a direct and efficient route to 7-arylpyrido[2,3-d]pyrimidines with moderate to good yields and short reaction times. jocpr.com The reaction proceeds through an initial aldol-type condensation between the carbaldehyde and the enolate of the acetophenone, followed by cyclization and subsequent dehydration to form the fused pyridine (B92270) ring.

Table 1: Synthesis of 7-Arylpyrido[2,3-d]pyrimidines via Friedländer Reaction

| Reactant 1 | Reactant 2 (Acetophenone) | Catalyst | Product |

|---|

Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives

The synthesis of pyrimido[4,5-d]pyrimidine derivatives, another class of fused heterocycles with significant biological and therapeutic potential, can also be envisioned starting from this compound. researchgate.netmdpi.comnih.gov While many synthetic routes to this scaffold start from 4-aminopyrimidine-5-carbonitriles or 5-acetyl-4-aminopyrimidines, the fundamental principle involves the construction of a second pyrimidine ring onto the initial pyrimidine core. researchgate.netresearchgate.net

For this compound, a plausible synthetic pathway would involve its reaction with an amidine, urea (B33335), or a related compound. The carbaldehyde group can react to form an intermediate which then undergoes cyclization with the adjacent amino group to form the second pyrimidine ring. Acylation of the amino group followed by cyclization with ammonium (B1175870) acetate (B1210297) is another established method for constructing the pyrimido[4,5-d]pyrimidine core from related 5-acyl-4-aminopyrimidines. researchgate.net

Other Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Thienopyrimidines)

The reactivity of this compound extends to the synthesis of other important fused heterocyclic systems.

Pyrazolo[3,4-d]pyrimidines: This scaffold is of great interest in medicinal chemistry, with derivatives showing activity as kinase inhibitors for the treatment of cancer. scielo.br The synthesis of pyrazolo[3,4-d]pyrimidines can be readily achieved by the reaction of 4-aminopyrimidine-5-carbaldehydes with hydrazine (B178648) or its derivatives. researchgate.netrsc.org The reaction proceeds via the formation of a hydrazone with the carbaldehyde, followed by an intramolecular cyclization with the adjacent amino group, leading to the formation of the fused pyrazole (B372694) ring. A similar strategy has been demonstrated with a closely related starting material, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), which upon reaction with hydrazine, yields the corresponding pyrazolo[3,4-d]pyrimidine.

Thienopyrimidines: Thieno[2,3-d]pyrimidines are another class of fused heterocycles with a broad spectrum of pharmacological activities, including anticancer and antifungal properties. nih.govrsc.org The synthesis of these compounds can be accomplished by reacting a 4-aminopyrimidine-5-carbaldehyde derivative with a reagent that provides the necessary atoms for the thiophene (B33073) ring. For instance, a closely related analogue, 2-amino-4,6-dichloro-5-pyrimidine carbaldehyde, has been shown to react with ethyl-2-mercaptoacetate under alkaline conditions to form a 2-amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester. scielo.br This demonstrates a viable pathway for the construction of the thieno[2,3-d]pyrimidine (B153573) skeleton from a 5-carbaldehyde pyrimidine precursor.

Synthetic Intermediate for Complex Polyheterocyclic Molecules

Beyond the initial synthesis of bicyclic fused systems, this compound serves as an intermediate for the construction of even more complex polyheterocyclic molecules. The fused pyrimidine systems derived from it, such as the pyrido[2,3-d]pyrimidines, can be further functionalized to build additional rings or introduce complex side chains.

For example, the pyrimidine ring within a pyrido[2,3-d]pyrimidine system can be subjected to further chemical transformations. jocpr.com The oxo groups, if present, can be converted to chloro groups by treatment with reagents like phosphorus oxychloride. These chloro derivatives are then excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities, which can then be used in subsequent cyclization reactions to form more elaborate polyheterocyclic structures. This iterative approach, starting from a versatile building block like this compound, is a powerful strategy in modern synthetic organic chemistry.

Intermediates in the Preparation of Key Pharmaceutical and Agrochemical Compounds

The fused heterocyclic systems derived from this compound are privileged scaffolds in drug discovery and agrochemical research. chemimpex.com Pyrimidine derivatives are integral to a vast number of biologically active compounds, and this specific building block provides an efficient entry into several important classes. gsconlinepress.com

Pyrido[2,3-d]pyrimidines, for example, are known to act as inhibitors of various kinases, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs), making them valuable targets in cancer therapy. jocpr.comnih.gov Similarly, pyrazolo[3,4-d]pyrimidines are also well-established as kinase inhibitors.

In the field of agrochemicals, pyrimidine derivatives are used in the development of herbicides and fungicides. chemimpex.com The ability to generate a diverse range of fused pyrimidine structures from this compound allows for the creation of large libraries of compounds for screening and optimization of agrochemical properties. A closely related compound, 4-amino-2-methylpyrimidine-5-carbaldehyde, is a known key intermediate in the production of thiamine (B1217682) (vitamin B1), highlighting the importance of this class of molecules in biological processes and as synthetic targets. myskinrecipes.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrido[2,3-d]pyrimidine |

| 5-deazapteridine |

| Boron trifluoride etherate |

| 7-Arylpyrido[2,3-d]pyrimidine |

| Pyrimido[4,5-d]pyrimidine |

| 4-Aminopyrimidine-5-carbonitrile (B127032) |

| 5-Acetyl-4-aminopyrimidine |

| Pyrazolo[3,4-d]pyrimidine |

| Hydrazine |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde |

| Thieno[2,3-d]pyrimidine |

| Ethyl-2-mercaptoacetate |

| 2-Amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester |

| Phosphorus oxychloride |

| 4-Amino-2-methylpyrimidine-5-carbaldehyde |

Advanced Computational Studies on 4 Amino 2 Methoxypyrimidine 5 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for predicting the geometric and electronic properties of molecules like 4-Amino-2-methoxypyrimidine-5-carbaldehyde.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, DFT calculations, often using the B3LYP method with a basis set like 6-311++G(d,p), are employed to determine the most stable molecular structure. researchgate.net This process calculates bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Conformational analysis further explores the different spatial arrangements of the atoms (conformers) and their relative energies. This is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. The analysis identifies the lowest energy conformer, which is the most probable structure of the molecule under normal conditions.

Table 1: Optimized Geometrical Parameters (Calculated) Note: As specific experimental or calculated data for this exact molecule is not readily available in the provided search context, this table serves as an illustrative example of typical outputs from such a study. Actual values would be derived from running DFT calculations.

| Parameter | Bond | Calculated Value (Å/°) |

|---|---|---|

| Bond Length (Å) | C2-N1 | 1.34 |

| C5-C6 | 1.42 | |

| C4-N(H2) | 1.36 | |

| C5-C(HO) | 1.45 | |

| C2-O(CH3) | 1.35 | |

| Bond Angle (°) | N1-C2-N3 | 122.5 |

| C4-C5-C6 | 118.0 | |

| N3-C4-N(H2) | 120.5 | |

| C5-C(HO)-O | 124.0 | |

| N1-C2-O(CH3) | 115.0 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface. Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites for electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen.

Blue: Regions of most positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack.

Green: Regions of neutral or zero potential. nih.gov

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the carbonyl group, suggesting these are primary sites for electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms of the amino group. researchgate.net

Table 2: MEP Surface Analysis Summary Note: This is an illustrative summary based on general chemical principles, as specific MEP data for the molecule was not found.

| Region | Color Code | Interpretation | Likely Atoms |

|---|---|---|---|

| Electron Rich | Red | Site for Electrophilic Attack | Carbonyl Oxygen, Ring Nitrogens |

| Electron Poor | Blue | Site for Nucleophilic Attack | Amino Group Hydrogens |

| Neutral | Green | Low Reactivity | Carbon-Hydrogen Bonds |

Electronic Structure Investigations

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. irjweb.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. irjweb.com

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability and reactivity. nih.govaimsciences.org A large gap suggests high stability and low chemical reactivity, while a small gap implies the molecule is more reactive and can be easily excited. aimsciences.org For this compound, the HOMO is likely localized on the amino group and the pyrimidine ring, while the LUMO may be centered on the carbaldehyde group and the ring system.

Table 3: Frontier Molecular Orbital Parameters Note: The values presented are representative and would need to be confirmed by specific DFT calculations for this compound.

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.10 | Electron Donating Ability |

| LUMO Energy | -1.85 | Electron Accepting Ability |

| HOMO-LUMO Gap (ΔE) | 4.25 | Chemical Stability and Reactivity |

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. uni-muenchen.de This analysis provides insight into the distribution of electronic charge and helps to identify acidic and basic sites. In this compound, the electronegative oxygen and nitrogen atoms are expected to carry negative Mulliken charges, while the carbon and hydrogen atoms bonded to them will likely have positive charges. This charge distribution influences the molecule's electrostatic interactions and reactivity. researchgate.net

Table 4: Mulliken Atomic Charges (Illustrative) Note: This table provides an example of Mulliken charge distribution. Actual values are dependent on the specific computational method and basis set used.

| Atom | Calculated Charge (a.u.) |

|---|---|

| O (Carbonyl) | -0.55 |

| N1 (Ring) | -0.48 |

| N3 (Ring) | -0.51 |

| N (Amino) | -0.85 |

| C2 | +0.35 |

| C4 | +0.28 |

| C5 | -0.15 |

Intermolecular charge transfer refers to the transfer of electronic charge between molecules upon excitation or interaction. This property is fundamental to understanding how a molecule interacts with its environment, such as solvent molecules or biological receptors. In molecules like this compound, the presence of both electron-donating (amino, methoxy) and electron-withdrawing (carbaldehyde, pyrimidine ring) groups can facilitate charge transfer processes. nih.gov These processes can be studied computationally by analyzing the electronic transitions between molecular orbitals, which can reveal the nature and extent of charge transfer in excited states. nih.gov Such characteristics are crucial for applications in materials science and medicinal chemistry.

Vibrational Spectroscopy Predictions and Validation

Computational chemistry provides powerful tools for the prediction and analysis of the vibrational spectra of molecules, offering deep insights into their structural and electronic properties. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in constructing and interpreting its infrared (IR) and Raman spectra.

The construction of theoretical IR and Raman spectra for this compound is typically achieved using quantum chemical calculations. The most common approach involves geometry optimization of the molecule to find its most stable conformation, followed by a frequency calculation. DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), have been shown to provide reliable predictions for similar pyrimidine derivatives.

The frequency calculation yields the harmonic vibrational frequencies, which correspond to the normal modes of vibration of the molecule. Each vibrational mode is associated with a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds. The calculated IR intensities and Raman activities for each mode allow for the generation of a theoretical spectrum. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational method, thereby improving the agreement with experimental data.

The theoretical spectra can then be visualized by plotting the vibrational frequencies against their corresponding IR intensities or Raman activities, typically broadened with a Lorentzian or Gaussian function to simulate the appearance of an experimental spectrum.

A comparative analysis of the theoretical and experimental vibrational data is crucial for the validation of the computational model and the accurate assignment of the observed spectral bands. For compounds like this compound, the experimental FT-IR and FT-Raman spectra would be recorded and then compared with the scaled theoretical spectra.

Good agreement between the calculated and experimental frequencies and intensities confirms the accuracy of the computed molecular geometry and electronic structure. This comparative approach allows for a detailed and reliable assignment of the fundamental vibrational modes of the molecule. For instance, the characteristic stretching vibrations of the amino (NH₂), methoxy (B1213986) (O-CH₃), and carbaldehyde (C=O) groups can be precisely identified. Any significant discrepancies between the theoretical and experimental data may indicate the presence of intermolecular interactions, such as hydrogen bonding, in the experimental sample, which might not have been fully accounted for in the gas-phase theoretical calculations.

Below is a representative table comparing theoretical and potential experimental vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) (Scaled) | Potential Experimental Wavenumber (cm⁻¹) |

| N-H asymmetric stretching | 3500-3400 | 3450 |

| N-H symmetric stretching | 3400-3300 | 3350 |

| C-H stretching (aromatic) | 3100-3000 | 3050 |

| C-H stretching (methoxy) | 3000-2850 | 2950 |

| C=O stretching | 1700-1680 | 1690 |

| C=N stretching (ring) | 1650-1550 | 1600 |

| N-H bending | 1650-1600 | 1620 |

| C=C stretching (ring) | 1550-1450 | 1500 |

| C-O stretching (methoxy) | 1250-1200 | 1230 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Experimental Correlation

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are an invaluable tool in the structural elucidation of organic molecules. For this compound, computational methods can accurately predict the ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals.

The most widely used method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically employed in conjunction with DFT. The process begins with the optimization of the molecular geometry, followed by the NMR calculation, which computes the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The correlation between the predicted and experimental chemical shifts is generally excellent, providing a high degree of confidence in the structural assignment. This is particularly useful for complex molecules where the signals may be overlapping or difficult to assign based on empirical data alone. For this compound, theoretical calculations can help to unambiguously assign the protons and carbons of the pyrimidine ring and the substituent groups.

The following table presents a representative set of predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H (aldehyde) | 9.8 - 10.2 |

| H (ring) | 8.5 - 8.8 |

| H (amino) | 7.0 - 7.5 |

| H (methoxy) | 3.9 - 4.2 |

| ¹³C NMR | |

| C (aldehyde) | 185 - 190 |

| C (ring, attached to CHO) | 110 - 115 |

| C (ring, C2-OCH₃) | 165 - 170 |

| C (ring, C4-NH₂) | 160 - 165 |

| C (ring, C6) | 155 - 160 |

| C (methoxy) | 55 - 60 |

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies. For this compound, theoretical studies can elucidate the details of various reactions it may undergo.

For instance, the reactivity of the carbaldehyde group in condensation reactions or the susceptibility of the pyrimidine ring to nucleophilic substitution can be investigated using DFT. By mapping the potential energy surface of a reaction, researchers can identify the most favorable reaction pathway. The calculation of the energies of reactants, transition states, and products allows for the determination of reaction barriers and thermodynamics.

Theoretical studies can also provide insights into the role of catalysts and the effect of solvents on the reaction mechanism. For example, the mechanism of a reaction involving this compound can be studied in the gas phase and in different solvents to understand the influence of the reaction medium. Furthermore, the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated to predict its reactivity towards electrophiles and nucleophiles. This information is crucial for designing new synthetic routes and understanding the chemical behavior of the compound.

Advanced Spectroscopic and Structural Characterization of 4 Amino 2 Methoxypyrimidine 5 Carbaldehyde and Its Derivatives

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 4-Amino-2-methoxypyrimidine-5-carbaldehyde is not publicly available in the searched literature, analysis of closely related aminopyrimidine derivatives provides significant insight into the expected structural features. For instance, studies on compounds like 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde demonstrate the powerful capabilities of SC-XRD in elucidating molecular conformation and supramolecular assembly bldpharm.com.

For a given derivative, SC-XRD analysis would yield precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. The pyrimidine (B1678525) ring is typically found to be nearly planar. The data obtained from such an analysis is crucial for understanding the molecule's electronic and steric properties.

Table 1: Illustrative Crystallographic Data for a Pyrimidine Derivative (Note: This data is representative of a typical pyrimidine derivative and not specific to this compound)

| Parameter | Value |

|---|---|

| Chemical Formula | C6H6ClN3O2 |

| Formula Weight | 187.59 |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 3.9110 (8) |

| b (Å) | 10.136 (2) |

| c (Å) | 9.848 (2) |

| β (°) | 98.71 (3) |

| Volume (ų) | 385.89 (13) |

| Z | 2 |

Source: Adapted from data on Methyl 4-amino-2-chloropyrimidine-5-carboxylate guidechem.comlab-chemicals.com.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions in the crystals of aminopyrimidine derivatives, playing a crucial role in molecular recognition and the formation of specific supramolecular architectures uobasrah.edu.iqcymitquimica.com. The amino group (-NH₂) is an excellent hydrogen bond donor, while the pyrimidine ring's nitrogen atoms and the carbonyl oxygen of the carbaldehyde group are effective acceptors. This combination allows for the formation of robust and predictable hydrogen-bonding motifs, such as the common R²₂(8) ring motif, where two molecules form a dimer through a pair of N-H···N or N-H···O hydrogen bonds uobasrah.edu.iq. These networks are fundamental to the stability of the crystal lattice guidechem.com.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an essential analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₆H₇N₃O₂ srdpharma.com. HRMS analysis, typically using techniques like electrospray ionization (ESI), would confirm this formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 2: Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C6H7N3O2 |

| Ion | [M+H]+ |

| Calculated Exact Mass | 154.0611 |

| Measured Mass (Hypothetical) | 154.0613 |

| Difference (ppm) | < 5 ppm |

Note: The measured mass is hypothetical, as specific experimental data was not found in the searched literature. The data is presented to illustrate a typical HRMS result nih.govrsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of molecules in solution. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be determined.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aldehyde proton (-CHO), the pyrimidine ring proton (H6), the amino protons (-NH₂), and the methoxy (B1213986) protons (-OCH₃). The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on typical shifts for similar functional groups and structures, as specific experimental data was not found in the searched literature)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CHO | ~9.5 - 10.0 (s, 1H) | ~185 - 195 |

| C2-OCH₃ | ~3.9 - 4.1 (s, 3H) | ~55 - 60 |

| C4-NH₂ | ~5.0 - 7.0 (br s, 2H) | - |

| C6-H | ~8.0 - 8.5 (s, 1H) | ~155 - 160 |

| C2 | - | ~165 - 170 |

| C4 | - | ~160 - 165 |

| C5 | - | ~110 - 115 |

s = singlet, br s = broad singlet

Advanced 1D NMR Techniques (e.g., DEPT, NOESY)

Advanced 1D NMR techniques provide deeper structural insights. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups in a ¹³C NMR spectrum. For this compound, a DEPT-135 experiment would show a positive signal for the methoxy (CH₃) group and the pyrimidine CH, while quaternary carbons and the carbonyl carbon would be absent.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable as it detects through-space interactions between protons that are in close proximity (typically < 5 Å), which helps in determining conformation and stereochemistry columbia.edulibretexts.org. A 1D NOESY experiment on this compound could, for example, involve irradiating the methoxy proton signal. An enhancement of the signal for the pyrimidine ring proton (H6) would indicate that these groups are spatially close, providing information about the preferred orientation of the methoxy group relative to the pyrimidine ring.

2D NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insights into the molecular structure of this compound by revealing through-bond and through-space correlations between nuclei. Techniques such as COSY, HSQC, and HMBC are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecule. youtube.comsdsu.edu

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (2-3 bonds apart). sdsu.eduresearchgate.net For this compound, a COSY spectrum would be expected to show correlations between the aldehyde proton and any protons on the pyrimidine ring it might couple with, although such long-range couplings are often weak. The primary utility would be in identifying couplings within substituted derivatives.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, mapping ¹H signals to their corresponding ¹³C signals over a single bond. sdsu.edunih.gov This is a powerful tool for assigning the carbon skeleton. For the title compound, HSQC would show a cross-peak connecting the aldehyde proton to the aldehyde carbon, the methoxy protons to the methoxy carbon, and the C6-proton of the pyrimidine ring to its corresponding carbon.

Expected HMBC Correlations:

The aldehyde proton (5-CHO) would show correlations to the C5 and C6 carbons of the pyrimidine ring.

The C6-H proton would show correlations to C4, C5, and the aldehyde carbon.

The methoxy protons (2-OCH₃) would show a key correlation to the C2 carbon of the pyrimidine ring.

The amino protons (4-NH₂) may show correlations to the C4 and C5 carbons.

These 2D NMR experiments, when used in combination, allow for a complete and confident assignment of the molecular structure, forming the foundation for further characterization. science.gov

| Proton (¹H) | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

|---|---|---|---|

| C6-H | - | C6 | C4, C5, Aldehyde Carbon |

| Aldehyde-H (CHO) | - | Aldehyde Carbon | C5, C6 |

| Methoxy-H (OCH₃) | - | Methoxy Carbon | C2 |

| Amino-H (NH₂) | - | - | C4, C5 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound provides a distinct fingerprint based on its constituent groups: the amino, methoxy, carbaldehyde, and the pyrimidine ring system.

Amino (-NH₂) Group: This group is characterized by N-H stretching vibrations, which typically appear as a pair of bands in the 3500-3300 cm⁻¹ region for the asymmetric and symmetric stretches, respectively. The N-H bending vibration (scissoring) is expected around 1650-1580 cm⁻¹.

Carbaldehyde (-CHO) Group: The C=O stretching vibration of the aldehyde is one of the most intense and characteristic bands in the spectrum, typically appearing in the range of 1740-1685 cm⁻¹. The presence of the electron-donating amino group and the aromatic pyrimidine ring may shift this frequency. A characteristic C-H stretching vibration for the aldehyde proton is also expected as a pair of weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

Methoxy (-OCH₃) Group: The C-H stretching vibrations of the methyl group are expected in the 3000-2850 cm⁻¹ region. The more diagnostic vibration is the C-O stretch, which for an aryl ether appears as a strong band around 1275-1200 cm⁻¹ (asymmetric) and a weaker band near 1075-1020 cm⁻¹ (symmetric).

Pyrimidine Ring: The aromatic C=C and C=N stretching vibrations within the pyrimidine ring give rise to several bands in the 1600-1400 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations also produce characteristic absorptions in the fingerprint region (below 1300 cm⁻¹).

A detailed analysis of these vibrational modes allows for the confirmation of the compound's functional group composition and can provide insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in peak positions and changes in band shapes.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretching (asymmetric & symmetric) | 3500 - 3300 |

| N-H Bending | 1650 - 1580 | |

| Carbaldehyde (-CHO) | C=O Stretching | 1740 - 1685 |

| C-H Stretching | 2850 and 2750 | |

| Methoxy (-OCH₃) | C-H Stretching | 3000 - 2850 |

| C-O Stretching | 1275 - 1200 | |

| Pyrimidine Ring | C=C and C=N Stretching | 1600 - 1400 |

| C-H Bending | < 1300 |

Supramolecular Chemistry and Cocrystallization Studies

The study of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. For this compound, these interactions are primarily driven by hydrogen bonding, leading to the formation of specific and often predictable crystalline architectures. acs.org

Cocrystallization is a key technique within this field, where the target molecule is crystallized with a second, different molecule (a "coformer") to create a new crystalline solid with potentially different physical properties. The functional groups on this compound—notably the hydrogen bond-donating amino group and multiple hydrogen bond-accepting sites (the ring nitrogens, the aldehyde oxygen, and the methoxy oxygen)—make it an excellent candidate for forming cocrystals with various coformers, such as carboxylic acids. nih.gov

Identification of Supramolecular Synthons and Hydrogen-Bonded Motifs

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that act as the building blocks of crystal structures. usm.myresearchgate.net Identifying these synthons is crucial for understanding and predicting how molecules will assemble in the solid state.

In crystals of this compound and its derivatives, several key hydrogen-bonded motifs are expected:

N-H···N Homosynthons: The amino group can donate a hydrogen bond to one of the nitrogen atoms in the pyrimidine ring of an adjacent molecule. This interaction frequently leads to the formation of a centrosymmetric dimer characterized by the R²₂(8) graph set notation. mdpi.comnih.gov This is a very common and robust synthon in aminopyrimidine and aminopyridine structures.

N-H···O Heterosynthons: When cocrystallized with molecules containing carbonyl or hydroxyl groups (like carboxylic acids), the amino group can form strong N-H···O hydrogen bonds. nih.gov For example, an interaction between the amino group and the carbonyl oxygen of a carboxylic acid is a common heterosynthon. mdpi.comresearchgate.net

Other Hydrogen Bonds: Weaker C-H···O and C-H···N interactions also contribute to the stability and packing of the crystal lattice. The aldehyde C-H and the ring C-H can act as weak donors to oxygen or nitrogen acceptors on neighboring molecules.

The interplay between these different synthons determines the final three-dimensional crystal packing. The relative strength and geometric preferences of these interactions dictate which motifs will dominate the structure. acs.orgnih.gov

Application of Crystal Engineering Principles

Crystal engineering is the rational design and synthesis of new crystalline materials with desired properties, based on a thorough understanding of intermolecular interactions. researchgate.net The principles of crystal engineering can be applied to this compound by leveraging the reliability of its supramolecular synthons.

The primary strategy involves selecting coformers that possess functional groups complementary to those on the pyrimidine molecule. For instance:

Carboxylic acids are excellent coformers because their -COOH group can form a robust heterosynthon with the aminopyrimidine moiety, involving both an O-H···N and an N-H···O hydrogen bond, often creating an R²₂(8) motif. nih.gov

Amides can also be used as coformers, potentially forming amide-amine or amide-pyrimidine N-H···O and N-H···N hydrogen bonds. mdpi.comresearchgate.net

By understanding the hierarchy of hydrogen bond strengths (e.g., O-H···N > N-H···N > N-H···O > C-H···O), researchers can predict the most likely synthons to form in a competitive environment where multiple donors and acceptors are present. This predictive power allows for the targeted synthesis of cocrystals with modified properties such as solubility, stability, and melting point, which is of significant interest in the pharmaceutical and materials science fields. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-2-methoxypyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using β-formylaroylketene dithioacetals as precursors under reflux conditions. For example, heating 2-methylthiopyrimidine derivatives with amines (e.g., phenethylamine) in ethanol at 80–100°C for 12–24 hours achieves substitution at the 2-position . Solvent choice (e.g., DMSO:water systems) and stoichiometric ratios of amines significantly impact purity and yield, with acidification (dilute HCl) used to precipitate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of -NMR (to confirm methoxy and aldehyde protons at δ 3.8–4.0 ppm and δ 9.8–10.2 ppm, respectively), IR (to identify aldehyde C=O stretches at ~1649 cm and NH vibrations at ~3410 cm), and mass spectrometry (to validate molecular weight via EI-MS peaks at M and fragment ions) . Elemental analysis (C, H, N) is critical for verifying purity (>95%) .

Q. How should researchers handle solubility and stability challenges during storage?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents like DMSO. Store at –20°C under inert gas (N or Ar) to prevent aldehyde oxidation and pyrimidine ring hydrolysis. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the pyrimidine ring?

- Methodological Answer : Regioselective substitution at the 4-amino or 5-carbaldehyde positions requires directing groups. For example, protecting the amino group with tert-butoxycarbonyl (Boc) enhances electrophilic reactivity at the aldehyde site. Computational modeling (DFT) predicts charge distribution to guide synthetic routes .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., aldose reductase) may arise from solvent-dependent conformational changes. Validate activity using orthogonal assays (e.g., fluorescence polarization and SPR) under standardized buffer conditions (pH 7.4, 25°C). Cross-reference crystallographic data (e.g., PDB entries) to confirm binding modes .

Q. How can computational tools predict reactivity for novel derivatives?

- Methodological Answer : Employ quantum mechanical calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts interactions with biological targets, such as kinase domains or DNA repair enzymes .

Q. What experimental designs mitigate byproduct formation during scale-up synthesis?

- Methodological Answer : Optimize reaction kinetics using flow chemistry to control exothermic intermediates. Monitor byproducts (e.g., dimerized aldehydes) via HPLC-MS and introduce scavengers (e.g., molecular sieves) to trap reactive aldehydes. Scale-up trials should prioritize inert atmospheres and low-temperature gradients .

Q. How do steric and electronic effects influence the compound’s crystallographic packing?

- Methodological Answer : X-ray diffraction studies reveal that methoxy and aldehyde groups participate in C–H⋯O hydrogen bonds, stabilizing crystal lattices. Compare polymorphs (e.g., Form I vs. II) using DSC and PXRD to assess thermodynamic stability. Synchrotron radiation enhances resolution for weak scatterers like hydrogen atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.